

A Comprehensive Technical Guide to 2-Aminopyrimidine-4-carbonitrile

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Compound of Interest

Compound Name: 2-Aminopyrimidine-4-carbonitrile

Cat. No.: B112533

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, and potential applications of **2-Aminopyrimidine-4-carbonitrile**. The information is curated for professionals in the fields of chemical research and drug development.

Core Chemical and Physical Properties

2-Aminopyrimidine-4-carbonitrile is a solid organic compound with a molecular formula of C5H4N4.^[1] It is also known by the synonym 2-Amino-4-cyanopyrimidine.^[1] The compound's key physical and chemical properties are summarized in the table below for easy reference and comparison.

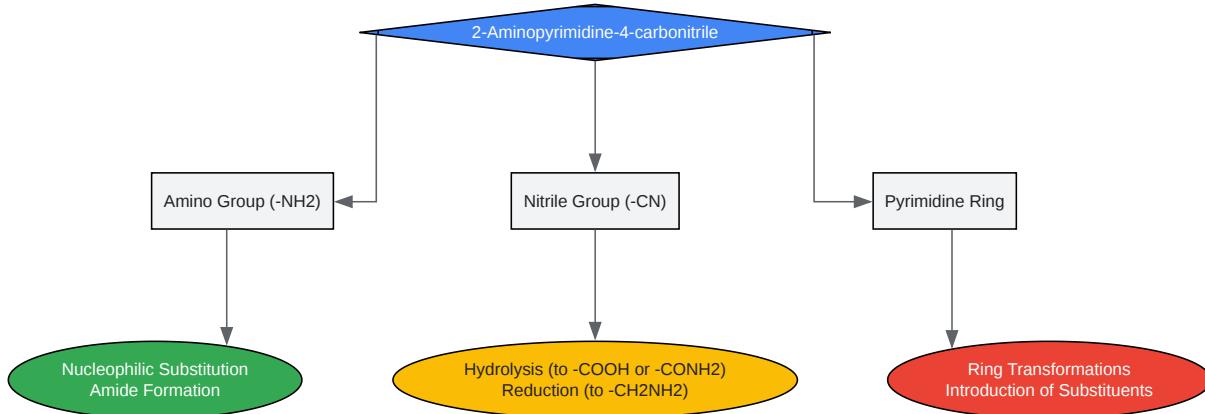
Property	Value	Source
Molecular Formula	C5H4N4	[1]
Molar Mass	120.11 g/mol	[1]
Appearance	Solid	[1]
Melting Point	195 - 199 °C	[1]
Boiling Point	387.9 ± 34.0 °C at 760 mmHg	
Solubility in Water	Insoluble	[1]
Solubility in Organic Solvents	Soluble in DMSO	[1]
IUPAC Name	2-aminopyrimidine-4-carbonitrile	
InChI Key	KOTOJHBUFJPGEGL UHFFFAOYSA-N	
CAS Number	36314-98-4	

Reactivity and Potential Applications

2-Aminopyrimidine-4-carbonitrile possesses multiple functional groups—an amino group, a pyrimidine ring, and a nitrile group—that make it a versatile building block in organic synthesis. The pyrimidine core is a common scaffold in many biologically active molecules, and the amino and nitrile groups offer sites for a variety of chemical transformations.

Derivatives of 2-aminopyrimidine have been extensively studied in kinase inhibitor design and discovery.^[2] The 2-aminopyrimidine scaffold is a well-established hinge-binding motif in many kinase inhibitors.^[2] The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine, providing further opportunities for derivatization.

The synthesis of various 2-aminopyrimidine derivatives has been explored for their potential as β -glucuronidase inhibitors, which are relevant in conditions like colon cancer and urinary tract infections.^{[3][4]} Furthermore, related aminopyrimidine carbonitrile structures have been investigated as potent and selective A1 adenosine receptor antagonists.^[5]

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Caption: Reactivity of **2-Aminopyrimidine-4-carbonitrile**.

Experimental Protocols: Synthesis

A common and efficient method for the synthesis of 2-amino-4,6-disubstituted-pyrimidine-5-carbonitriles is a one-pot, three-component transformation.^[5] This Biginelli-inspired reaction involves the condensation of an α -cyanoketone, a carboxaldehyde, and a guanidine.^[5]

General Procedure:

- Reactant Preparation: Equimolar amounts of the α -cyanoketone, the desired carboxaldehyde, and guanidine are prepared.
- Reaction: The three components are reacted in a suitable solvent, such as ethanol or isopropanol.^[5] The reaction proceeds through a sequence of condensation, nucleophilic addition, cyclization, and spontaneous aromatization of the dihydropyrimidine intermediate.
^[5]

- Purification: The resulting **2-aminopyrimidine-4-carbonitrile** product is then purified. This can be achieved by either column chromatography or crystallization from a suitable solvent like isopropanol or ethanol.[5] Yields for this type of reaction are generally moderate to excellent.[5]



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Caption: Synthesis of **2-Aminopyrimidine-4-carbonitrile**.

Safety Information

2-Aminopyrimidine-4-carbonitrile is classified as harmful if swallowed, inhaled, or in contact with skin.[1] It is also known to cause skin and serious eye irritation.[6] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area away from heat and oxidizing agents in a tightly sealed container.[1]

Hazard Statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

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